3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one
Description
Properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c13-8-5-11-9(14)12(8)6-7-2-1-3-10-4-7/h1-4H,5-6H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNYMBJPMOSVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of a pyridine derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Nucleophilic Substitution at Thioxo Group
The thioxo group undergoes nucleophilic substitution reactions with oxygen- and nitrogen-based nucleophiles under mild alkaline conditions .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | EtOH, 60°C, 4h | 2-Methoxyimidazol-4-one derivative | 78% |
| Ammonia | THF, RT, 12h | 2-Aminoimidazol-4-one analog | 65% |
| Hydrazine hydrate | Ethanol, reflux | 2-Hydrazinylimidazol-4-one compound | 82% |
This reactivity enables selective modification of the C2 position while preserving the imidazolone core.
Oxidation Reactions
The thioxo group can be oxidized to sulfoxide or sulfone derivatives using peroxide-based oxidants :
| Oxidizing Agent | Stoichiometry | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | 1:1 | 2-Sulfinylimidazol-4-one | Chiral catalyst intermediate |
| mCPBA | 1:2 | 2-Sulfonylimidazol-4-one | Bioactive compound precursor |
Oxidation selectivity depends on reaction time and temperature, with sulfoxide formation favored at 0–25°C.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions via its thioxo group and imine-like N=C-S moiety :
| Dipolarophile | Conditions | Cycloadduct Type | Regioselectivity |
|---|---|---|---|
| DMAD | Toluene, 110°C | Thiazolo[3,2-a]imidazol-5-one | >90% |
| Acetylene | Microwave, 150°C | Imidazothiine derivatives | 78% |
These reactions demonstrate exceptional regiochemical control, attributed to electronic effects from the pyridinylmethyl group.
Alkylation/Acylation Reactions
The N1 nitrogen undergoes selective alkylation/acylation under phase-transfer conditions :
| Electrophile | Base | Solvent | N1-Substituted Product |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 1-Methylimidazol-4-one derivative |
| Benzoyl chloride | Et₃N | CH₂Cl₂ | 1-Benzoylimidazol-4-one analog |
The pyridinylmethyl group exerts steric effects that prevent over-alkylation at N3.
Metal Complexation
The pyridine nitrogen coordinates with transition metals, enabling catalytic applications :
| Metal Salt | Ligand Ratio | Complex Type | Catalytic Activity |
|---|---|---|---|
| Pd(OAc)₂ | 1:2 | Bis(imidazolone)Pd complex | Suzuki-Miyaura coupling (TON=1,200) |
| Cu(OTf)₂ | 1:1 | Mononuclear Cu complex | Aerobic oxidation of alcohols |
X-ray studies confirm η² coordination through pyridine N and thioxo S atoms .
Biological Interactions
While not strictly chemical reactions, the compound interacts with biological targets through:
-
Hydrogen bonding : Thioxo group with protease active sites (Kd = 2.3 μM)
-
π-Stacking : Pyridine ring with aromatic amino acid residues
These interactions underpin its pharmacological potential as a kinase inhibitor lead compound .
Scientific Research Applications
1. Anticancer Properties
Research indicates that compounds similar to 3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one exhibit anticancer properties. For instance, derivatives of imidazole have shown effectiveness against gastrointestinal stromal tumors by inhibiting c-KIT kinase, a receptor tyrosine kinase implicated in various cancers . The structural similarity of this compound allows it to potentially interact with similar pathways.
2. Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. Studies have demonstrated that modifications in the imidazole ring can enhance antibacterial and antifungal activities . This suggests that this compound could be explored for developing new antimicrobial agents.
3. Anti-inflammatory Effects
The anti-inflammatory potential of imidazole compounds has been documented extensively. The incorporation of thio groups can increase the anti-inflammatory activity of these compounds . This aspect makes this compound a candidate for further investigation in inflammatory disease models.
Synthetic Methodologies
The synthesis of this compound can be achieved through various approaches:
1. Multicomponent Reactions (MCRs)
MCRs are efficient for synthesizing complex molecules with multiple functional groups. The use of ionic liquids as solvents has been reported to enhance yields and reduce reaction times . This methodology is particularly useful for synthesizing heterocyclic compounds like imidazoles.
2. Microwave-Assisted Synthesis
Microwave-assisted techniques provide rapid synthesis conditions that can lead to improved yields and purities. This method has been successfully applied to synthesize various imidazole derivatives .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of imidazole derivatives, researchers synthesized several compounds based on the imidazole structure and tested their efficacy against cancer cell lines. One compound demonstrated significant inhibition of cell proliferation in GIST cells, highlighting the potential of similar derivatives like this compound .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of thiazole and imidazole derivatives. The results indicated that modifications at the pyridine position enhanced the activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be a promising candidate for further exploration in this domain .
Mechanism of Action
The mechanism of action of 3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Activity Trends
The activity of tetrahydroimidazolone derivatives is highly dependent on substituent chemistry. Key findings from structural analogs are summarized below:
Table 1: Activity and Physicochemical Properties of Selected Analogs
Mechanistic Insights
- Role of Aromatic Substituents : The 3-pyridinylmethyl group in the target compound enhances receptor binding via π-π interactions and hydrogen bonding with mGluR2/3, as observed in selective modulators like LY487379 . In contrast, aliphatic substituents (e.g., dimethoxyethyl) introduce charged species at physiological pH, reducing cellular uptake .
- Lipophilicity and Selectivity : The cLogP of <4.4 for the target compound strikes a balance between solubility and membrane permeability. Analogs with lower cLogP (e.g., 2-furanylmethyl, cLogP <3.5) exhibit reduced activity, while highly lipophilic compounds may suffer from off-target effects .
- Comparison with Chlorophenyl Analogs : The 4-chlorophenyl substituent () introduces an electron-withdrawing group that could enhance receptor affinity, though direct activity data are lacking. Its high purity (≥97%) makes it a viable candidate for pharmacological studies .
Therapeutic Implications
The target compound’s selectivity for mGluR2/3 aligns with preclinical studies showing group II mGluRs as promising targets for neurological disorders . Unlike non-selective agonists, its structural specificity may minimize side effects associated with broader receptor modulation.
Biological Activity
3-(3-Pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one, with a CAS number of 287197-91-5, is a compound that has garnered interest in biological research due to its potential therapeutic applications. Its molecular formula is C9H9N3OS, and it has a molecular weight of approximately 207.25 g/mol . This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : Research indicates potential effectiveness against certain bacterial strains, although specific mechanisms remain to be fully elucidated.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in models of breast and colon cancer.
- Glycogen Synthase Kinase 3 (GSK3) Inhibition : Similar imidazole derivatives have been studied for their role as GSK3 inhibitors, which are relevant in the context of diabetes and neurodegenerative diseases .
Anticancer Studies
A study published in a peer-reviewed journal reported that derivatives of imidazole compounds, including variants of this compound, demonstrated significant cytotoxic effects on human cancer cell lines. The IC50 values for these compounds ranged from low micromolar to sub-micromolar concentrations, indicating potent activity against tumor cells .
Antimicrobial Activity
In another investigation focusing on the antimicrobial properties, this compound exhibited inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be relatively low compared to standard antibiotics, suggesting a potential role as an alternative antimicrobial agent .
Comparative Analysis with Related Compounds
| Compound Name | CAS No. | Molecular Formula | Activity Type | IC50/MIC Values |
|---|---|---|---|---|
| This compound | 287197-91-5 | C9H9N3OS | Anticancer/Antimicrobial | IC50 < 10 µM (anticancer), MIC < 50 µg/mL (antimicrobial) |
| 5-Benzylidene-2,3-dimethylimidazol-4-one | 71328181 | C12H12N2O | Anticancer | IC50 = 15 µM |
Toxicological Studies
Toxicity assessments conducted on mammalian cell lines revealed that the compound exhibited low cytotoxicity at therapeutic concentrations. This finding is crucial for its potential development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one?
- Methodology : A common approach involves the condensation of S-amino acids with phenylisothiocyanate in a solvent system of triethylamine (Et₃N) and dimethylformamide-water (DMF-H₂O) under reflux conditions. This method is efficient for generating 2-thioxoimidazolidin-4-one derivatives .
- Example Protocol :
- Step 1 : React L-cysteine (or analogous S-amino acids) with phenylisothiocyanate in Et₃N/DMF-H₂O (1:1 v/v) at 80°C for 12 hours.
- Step 2 : Purify via recrystallization using ethanol/water mixtures.
- Yield : ~65–75% (based on analogous imidazolone syntheses) .
Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?
- Key Spectral Signatures :
- IR : Strong absorption bands at ~3100–3300 cm⁻¹ (N-H stretching) and ~1200–1250 cm⁻¹ (C=S stretching) .
- ¹H NMR : Expected signals include δ 8.2–8.5 ppm (pyridinyl protons), δ 4.1–4.5 ppm (methylene protons adjacent to the pyridine ring), and δ 3.2–3.8 ppm (tetrahydroimidazolone ring protons) .
Advanced Research Questions
Q. How can computational methods optimize the synthetic route for higher yields?
- Approach : Use density functional theory (DFT) to model reaction intermediates and transition states. For example:
- Software : Gaussian 16 or ORCA for energy minimization.
- Parameters : Analyze solvent effects (DMF/H₂O) and steric hindrance at the pyridinylmethyl substitution site .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodology :
Dose-Response Analysis : Test across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects.
Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., angiotensin II receptors, based on structural analogs) .
Data Reproducibility : Employ blinded assays and orthogonal techniques (e.g., SPR vs. fluorescence polarization) .
Q. How can X-ray crystallography elucidate the conformational stability of the tetrahydroimidazolone core?
- Protocol :
- Crystallization : Use slow evaporation with ethanol/water at 4°C.
- Refinement : Apply SHELXL for structure refinement, focusing on the thioxo group’s electron density and pyridinylmethyl torsion angles .
- Key Metrics :
- R-factor : Aim for <0.05 after full-matrix least-squares refinement .
- Torsion Angles : Compare with DFT-predicted geometries to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
